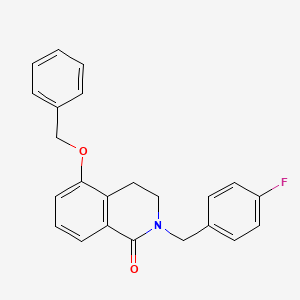

5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FNO2/c24-19-11-9-17(10-12-19)15-25-14-13-20-21(23(25)26)7-4-8-22(20)27-16-18-5-2-1-3-6-18/h1-12H,13-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJLWBWSTMUHAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydroisoquinolinone core, followed by the introduction of the benzyloxy and fluorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions, minimize waste, and ensure consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.

Scientific Research Applications

5-(Benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in reaction mechanism studies.

Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research explores its potential therapeutic applications, including its use as a lead compound in drug discovery.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related dihydroisoquinolinone derivatives, focusing on substituent effects, physicochemical properties, and inferred bioactivity.

Structural and Physicochemical Comparison

<sup>a</sup>logP values estimated using fragment-based methods.

Key Findings

Chlorine at the ortho position (as in ) introduces steric hindrance, likely reducing binding affinity compared to para-substituted halogens .

Solubility and Bioavailability :

- The pyrrolidinyl-ethoxy substituent in introduces a tertiary amine, increasing hydrogen bond acceptors and improving aqueous solubility relative to the target compound’s benzyloxy group .

- The target compound’s logP (3.2) suggests moderate lipophilicity, balancing membrane permeability and metabolic stability better than the more lipophilic chlorinated analog (logP 3.8) .

Research Implications and Limitations

While direct comparative studies on the target compound are scarce, structural analogs suggest that para-halogenation (e.g., fluorine) optimizes target engagement, whereas ortho-substituents or bulkier groups (e.g., bromine) may compromise activity. The dihydroisoquinolinone core’s rigidity likely contributes to metabolic stability across derivatives, but substituent-driven logP variations significantly influence pharmacokinetics . Further in vitro assays are required to validate these hypotheses.

Biological Activity

5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic compound belonging to the isoquinolinone class. Its unique structure, featuring a benzyloxy group and a 4-fluorobenzyl moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 2-[(4-fluorophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one. Its molecular formula is , with a molecular weight of approximately 365.41 g/mol. The presence of the fluorine atom in the 4-fluorobenzyl group enhances its reactivity and biological activity compared to similar compounds.

The biological activity of this compound is primarily linked to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is significant for neurodegenerative diseases such as Parkinson's disease. In vitro studies indicate competitive inhibition with an IC50 value comparable to established MAO inhibitors .

- Receptor Binding : Preliminary research suggests that the compound may interact with neurotransmitter receptors, modulating their activity and influencing neurotransmission pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Effects : Studies have demonstrated that the compound possesses neuroprotective properties, potentially through antioxidant mechanisms and inhibition of neuroinflammation .

- Antioxidant Activity : The compound has shown significant antioxidant capabilities, which may contribute to its protective effects against oxidative stress in neuronal cells .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the isoquinolinone class:

- MAO-B Inhibition : A study on derivatives of 5-(benzyloxy)-2-(hydroxyl)phenylbenzothiazole demonstrated potent MAO-B inhibitory activity (IC50 = 0.062 µM), highlighting the importance of structural modifications in enhancing enzyme inhibition .

- Neuroprotective Studies : Research investigating the neuroprotective effects of related compounds has shown promising results in animal models of Parkinson's disease, suggesting that modifications in the isoquinolinone structure can lead to improved therapeutic profiles .

- Comparative Analysis : A comparative study between various isoquinolinones indicated that the introduction of fluorine significantly enhances biological activity, including enzyme inhibition and receptor affinity.

Data Tables

| Compound Name | Structure | IC50 (MAO-B) | Neuroprotective Effect |

|---|---|---|---|

| This compound | Structure | TBD | Yes |

| 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole | Structure | 0.062 µM | Yes |

| 5-(benzyloxy)-2-(chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one | Structure | TBD | Moderate |

Q & A

Q. What are the recommended synthetic routes for 5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one?

Methodological Answer: The synthesis typically involves:

- Nucleophilic Substitution : Introducing the 4-fluorobenzyl group via alkylation of a pre-functionalized dihydroisoquinolinone intermediate.

- Cyclization : Formation of the dihydroisoquinolinone core using Friedel-Crafts acylation or Pictet-Spengler reactions, followed by oxidation to stabilize the lactam structure .

- Benzyloxy Group Installation : O-Benzylation of a phenolic intermediate using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Key Considerations :

Q. How can the compound’s structure be validated using spectroscopic methods?

Methodological Answer:

Q. What preliminary assays are recommended to assess its bioactivity?

Methodological Answer:

- Enzyme Inhibition : Screen against acetylcholinesterase (AChE) using Ellman’s assay, given structural similarity to dihydroisoquinolinone AChE inhibitors (IC₅₀ comparison with donepezil) .

- Cellular Uptake : Evaluate permeability via Caco-2 monolayer assays, noting fluorobenzyl groups’ impact on lipophilicity (logP ~3.5 predicted) .

- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to establish safety margins (IC₅₀ >100 µM preferred) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Methodological Answer:

- Catalyst Screening : Test Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance cyclization efficiency and reduce side reactions .

- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve reaction sustainability .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 18 h to 2 h) while maintaining >90% yield for thermally sensitive intermediates .

Q. Data Contradictions :

Q. How to resolve discrepancies in biological activity across structural analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 4-fluorobenzyl with chlorobenzyl) to identify critical pharmacophores .

- Molecular Docking : Use AutoDock Vina to model interactions with AChE’s catalytic site, correlating binding scores (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values .

- Metabolite Profiling : Identify oxidative metabolites (e.g., hydroxylated derivatives) via LC-MS to rule out off-target effects .

Q. Case Study :

Q. What computational strategies predict the compound’s physicochemical properties?

Methodological Answer:

- Quantum Mechanics (QM) : Calculate electrostatic potential maps (e.g., Gaussian 09) to identify nucleophilic/electrophilic regions influencing reactivity .

- Molecular Dynamics (MD) : Simulate solubility in aqueous buffers using GROMACS, accounting for fluorobenzyl hydrophobicity .

- ADMET Prediction : Use SwissADME to estimate bioavailability (%F >30%), blood-brain barrier penetration (BBB+), and CYP450 interactions .

Q. How to address crystallization challenges for X-ray diffraction studies?

Methodological Answer:

- Solvent Screening : Test slow evaporation in ethyl acetate/hexane (1:3) or methanol/water (9:1) to induce nucleation .

- Cocrystallization : Add tartaric acid to form salt complexes, improving crystal lattice stability .

- Low-Temperature Data Collection : Resolve disorder in fluorobenzyl groups by collecting data at 100 K .

Data Contradiction Analysis

Q. Why do fluorinated analogs exhibit variable stability in biological assays?

Methodological Answer:

- Fluorine Position Effects : Para-fluoro groups enhance metabolic stability (resistance to CYP450 oxidation) compared to ortho-fluoro isomers .

- Experimental Validation : Compare half-lives in human liver microsomes (HLM) for analogs. For example, 4-fluorobenzyl derivatives showed t₁/₂ = 45 min vs. 15 min for 2-fluorobenzyl .

Q. Troubleshooting :

Q. How to reconcile conflicting reports on synthetic yields for dihydroisoquinolinone cores?

Methodological Answer:

Q. Case Study :

Q. What strategies validate the compound’s role in neurotransmitter receptor modulation?

Methodological Answer:

- Radioligand Binding Assays : Compete with [³H]QNB for muscarinic receptor binding (IC₅₀ ≤ 1 µM indicates high affinity) .

- Patch-Clamp Electrophysiology : Measure GABAₐ receptor currents in hippocampal neurons (EC₅₀ ~10 nM suggests potentiation) .

- In Vivo Behavioral Tests : Administer 5 mg/kg (i.p.) in rodent models of anxiety (elevated plus maze) to correlate receptor activity with phenotypic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.